molecular formula C8H10N2O B15321648 3-{Spiro[2.2]pentan-1-yl}-1,2-oxazol-5-amine

3-{Spiro[2.2]pentan-1-yl}-1,2-oxazol-5-amine

Cat. No.: B15321648
M. Wt: 150.18 g/mol
InChI Key: DOVZCWBVRGZULX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-{Spiro[2.2]pentan-1-yl}-1,2-oxazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole N-oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

3-{Spiro[2.2]pentan-1-yl}-1,2-oxazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{Spiro[2.2]pentan-1-yl}-1,2-oxazol-5-amine involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The spiro[2.2]pentane moiety may also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-{Spiro[2.2]pentan-1-yl}-1,2-oxazol-5-amine lies in its combination of the spiro[2.2]pentane moiety and the oxazole ring, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

IUPAC Name

3-spiro[2.2]pentan-2-yl-1,2-oxazol-5-amine

InChI

InChI=1S/C8H10N2O/c9-7-3-6(10-11-7)5-4-8(5)1-2-8/h3,5H,1-2,4,9H2

InChI Key

DOVZCWBVRGZULX-UHFFFAOYSA-N

Canonical SMILES

C1CC12CC2C3=NOC(=C3)N

Origin of Product

United States

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